molecular formula C20H18ClN3O3S B4968932 (3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE

(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B4968932
M. Wt: 415.9 g/mol
InChI Key: QKLRGQRCJBEUIX-UHFFFAOYSA-N
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Description

(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Properties

IUPAC Name

(3-chloro-6-methyl-1-benzothiophen-2-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-13-2-7-16-17(12-13)28-19(18(16)21)20(25)23-10-8-22(9-11-23)14-3-5-15(6-4-14)24(26)27/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLRGQRCJBEUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.

    Chlorination and Methylation: The benzothiophene core is then chlorinated and methylated to introduce the 3-chloro and 6-methyl substituents.

    Piperazine Derivatization: The chlorinated and methylated benzothiophene is reacted with 4-(4-nitrophenyl)piperazine under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitro group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is the corresponding amine.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

    Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

    Biological Research: It is used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of (3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitrophenyl group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the benzothiophene core can intercalate with DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive.

    Tioconazole: An antifungal agent with a thiophene ring.

    Dorzolamide: A carbonic anhydrase inhibitor with a thiophene moiety.

Uniqueness

(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrophenyl group and a piperazine moiety allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

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